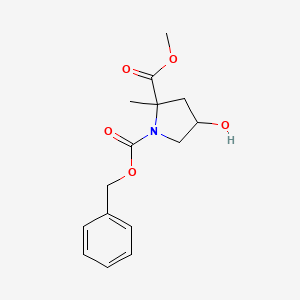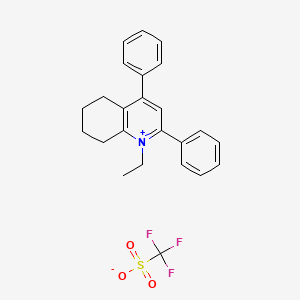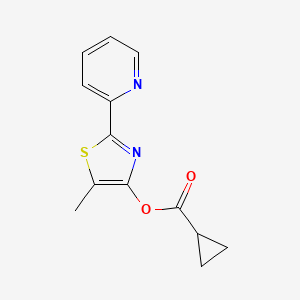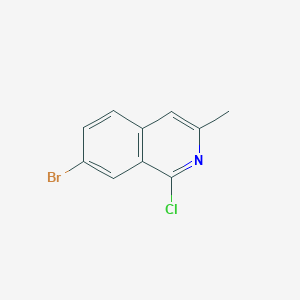
1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are therefore of great interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of related compounds such as 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, demonstrating the intricacies of asymmetric synthesis in producing specific stereoisomers with high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) . Similarly, the synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, a related compound, has been performed using a melting reaction, which is a less common but effective synthetic approach, indicating the versatility required in pyrrolidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution pattern on the ring, as well as the stereochemistry, can significantly influence the biological activity and chemical properties of these molecules. For example, the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been synthesized with high stereocontrol, highlighting the importance of molecular structure in the synthesis of pyrrolidine derivatives .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including intramolecular azo coupling, N-alkylation, and ring-opening reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to create fluorescent benzo and hetero [c]-fused pyrrolidine derivatives, showcasing the reactivity of the diazo group in these compounds . Additionally, the tandem N-alkylation-ring opening-cyclization reactions have been employed to synthesize 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates, demonstrating the potential for complex transformations involving pyrrolidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as melting points, solubility, and reactivity, are influenced by the substituents on the nitrogen-containing ring. The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione through a melting reaction provides insight into the thermal behavior of these compounds, with the best yield obtained at 140°C for 8 hours . The characterization of these compounds typically involves techniques such as NMR, IR spectroscopy, and specific rotation measurements, which help confirm the structure and purity of the synthesized molecules .
Applications De Recherche Scientifique
1. Pharmacological Research Tool
The compound 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, synthesized from cis-4-hydroxy-D-proline, has been identified as a potential pharmacological research tool due to its selective activity at metabotropic glutamate receptors (mGluRs), particularly mGluR6 (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
2. Neuroleptic Activity
Research has shown that certain derivatives of this compound exhibit neuroleptic activity. These compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have shown promising results in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
3. Antimicrobial Activity
A study focusing on microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, revealed antimicrobial properties. Among the synthesized products, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed notable potency (Sreekanth & Jha, 2020).
4. Synthesis of Enantiomerically Pure Anti β,γ-Diamino Acids
The compound has been used in the synthesis of enantiomerically pure anti β,γ-diamino acids and their cyclic forms. This synthesis is essential in producing biologically active molecules, including renin-inhibitory statin analogs and antipsychotic nemonapride (Yoon, Ha, Kim, & Lee, 2010).
5. Use in Chemiluminescence Detection
The compound has found application in the field of analytical chemistry, particularly in high-performance liquid chromatography with electrogenerated chemiluminescence detection. It serves as a derivatization reagent for carboxylic acids and amines, contributing to the sensitive and selective analysis of these compounds (Morita & Konishi, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-benzyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVACIZPOYCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126159-65-5 |
Source


|
| Record name | 1-benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

